molecular formula C11H10ClFO3 B13654538 Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13654538
M. Wt: 244.64 g/mol
InChI Key: JQBVIZCXTWFLRQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that features a unique combination of functional groups, including an oxirane ring, a carboxylate ester, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is then esterified to yield the final product. Common reagents used in this synthesis include sodium hydroxide and methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogens.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxirane ring can react with nucleophilic amino acid residues in proteins, leading to enzyme inhibition. Additionally, the compound’s fluorine and chlorine atoms can enhance its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-chloro-2-methylphenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(3-chloro-4-methylphenyl)-3-methyloxirane-2-carboxylate

Uniqueness

Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C11H10ClFO3

Molecular Weight

244.64 g/mol

IUPAC Name

methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H10ClFO3/c1-11(9(16-11)10(14)15-2)6-3-4-8(13)7(12)5-6/h3-5,9H,1-2H3

InChI Key

JQBVIZCXTWFLRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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